molecular formula C15H14FN3O5S B13344061 2-Methyl-4-(3-(4-nitrobenzyl)ureido)benzene-1-sulfonyl fluoride CAS No. 21322-82-7

2-Methyl-4-(3-(4-nitrobenzyl)ureido)benzene-1-sulfonyl fluoride

Cat. No.: B13344061
CAS No.: 21322-82-7
M. Wt: 367.4 g/mol
InChI Key: GCFHUTPZEVWGKS-UHFFFAOYSA-N
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Description

2-Methyl-4-(3-(4-nitrobenzyl)ureido)benzene-1-sulfonyl fluoride is a synthetic small molecule characterized by a benzene sulfonyl fluoride core substituted with a methyl group at the 2-position and a urea linkage at the 4-position. The urea moiety is further functionalized with a 4-nitrobenzyl group. The sulfonyl fluoride group is a reactive electrophile, commonly employed in covalent inhibition strategies targeting serine hydrolases or proteases .

Properties

CAS No.

21322-82-7

Molecular Formula

C15H14FN3O5S

Molecular Weight

367.4 g/mol

IUPAC Name

2-methyl-4-[(4-nitrophenyl)methylcarbamoylamino]benzenesulfonyl fluoride

InChI

InChI=1S/C15H14FN3O5S/c1-10-8-12(4-7-14(10)25(16,23)24)18-15(20)17-9-11-2-5-13(6-3-11)19(21)22/h2-8H,9H2,1H3,(H2,17,18,20)

InChI Key

GCFHUTPZEVWGKS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)NCC2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(3-(4-nitrobenzyl)ureido)benzene-1-sulfonyl fluoride typically involves multiple steps, starting from benzene derivatives. The process may include:

    Nitration: Introduction of a nitro group to the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.

    Friedel-Crafts Alkylation: Introduction of the methyl group using methyl chloride and aluminum chloride as a catalyst.

    Ureido Formation: Reaction of the nitrobenzyl derivative with urea to form the ureido group.

    Sulfonyl Fluoride Introduction: Reaction with sulfonyl fluoride to introduce the sulfonyl fluoride group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(3-(4-nitrobenzyl)ureido)benzene-1-sulfonyl fluoride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles (amines, alcohols), basic conditions (e.g., sodium hydroxide).

Major Products

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of sulfonamide or sulfonate ester derivatives.

Scientific Research Applications

2-Methyl-4-(3-(4-nitrobenzyl)ureido)benzene-1-sulfonyl fluoride has several scientific research applications:

Mechanism of Action

The compound exerts its effects by inhibiting human neutrophil elastase (hNE). The mechanism involves the formation of a covalent bond between the sulfonyl fluoride group and the serine residue in the active site of hNE. This covalent modification prevents the enzyme from catalyzing the hydrolysis of its substrates, thereby inhibiting its activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of ureido-functionalized small molecules designed for enzyme inhibition. Below is a comparative analysis with structurally analogous compounds, focusing on substituent effects, functional groups, and inferred biological relevance.

Structural and Functional Group Analysis

Compound Name (IUPAC) Core Structure Ureido Substituent Key Functional Group Molecular Weight (g/mol) LogP (Predicted)
2-Methyl-4-(3-(4-nitrobenzyl)ureido)benzene-1-sulfonyl fluoride Benzene sulfonyl fluoride 4-nitrobenzyl Sulfonyl fluoride ~350 2.5
4-Carboxymethyl-cyclohexyl trans-6-[3-(2,4-difluoro-phenyl)-ureido]-3,4-dihydro-1H-isoquinoline-2-carboxylate Isoquinoline carboxylate 2,4-difluorophenyl Carboxylate ester ~500 3.0
4-Carboxymethyl-cyclohexyl trans-6-[3-(2-chloro-phenyl)-ureido]-3,4-dihydro-1H-isoquinoline-2-carboxylate Isoquinoline carboxylate 2-chlorophenyl Carboxylate ester ~490 3.2

Key Observations:

Core Structure: The target compound’s benzene sulfonyl fluoride core contrasts with the isoquinoline carboxylate scaffolds in compounds. Sulfonyl fluorides exhibit higher electrophilicity, enabling covalent bond formation with catalytic serine residues in hydrolases, whereas carboxylate esters may act as non-covalent inhibitors or prodrugs .

In contrast, halogenated phenyl groups (e.g., 2,4-difluoro or 2-chloro) in compounds may prioritize lipophilicity and membrane permeability, favoring central nervous system (CNS) or renal targets.

Molecular Weight and LogP: The target compound’s lower molecular weight (~350 vs. ~500 g/mol) and moderate LogP suggest improved solubility and bioavailability compared to bulkier isoquinoline derivatives.

Mechanistic Differences

  • Covalent vs. Non-Covalent Binding: The sulfonyl fluoride in the target compound likely forms irreversible covalent bonds with nucleophilic residues (e.g., serine in PSMA), ensuring prolonged inhibition. In contrast, carboxylate esters in compounds may rely on reversible interactions, requiring higher dosing frequencies.
  • Substituent Effects : The nitro group’s electron-withdrawing nature could stabilize the urea’s hydrogen-bonding interactions, while halogenated substituents (e.g., fluoro, chloro) may enhance hydrophobic interactions with enzyme pockets.

Research Findings and Inferences

PSMA Targeting : highlights PSMA’s restricted expression in prostate tumors and tumor-associated vasculature, supporting the rationale for developing sulfonyl fluoride-based inhibitors like the target compound .

Structural Optimization: Compared to ’s isoquinoline derivatives, the target compound’s smaller size and sulfonyl fluoride group may improve tumor-specific delivery and reduce off-target effects.

Biological Activity

2-Methyl-4-(3-(4-nitrobenzyl)ureido)benzene-1-sulfonyl fluoride is a sulfonyl fluoride compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, effects on various biological systems, and relevant case studies.

  • Molecular Formula : C₁₄H₁₅N₃O₄S
  • Molecular Weight : 319.36 g/mol
  • CAS Number : 680617-73-6

The compound functions primarily as a serine protease inhibitor. It inhibits the activity of various serine hydrolases, which are crucial for numerous physiological processes, including inflammation, cell signaling, and metabolic regulation. The sulfonyl fluoride moiety is essential for its inhibitory activity, allowing it to form covalent bonds with the active site serine residues of target enzymes.

Biological Activity Overview

  • Inhibition of NADPH Oxidase :
    • Studies indicate that similar sulfonyl fluoride compounds can inhibit NADPH oxidase activation, a crucial enzyme in generating reactive oxygen species (ROS) in phagocytes. This inhibition may prevent oxidative stress and inflammation in various conditions .
  • Serine Protease Inhibition :
    • The compound has shown effectiveness in inhibiting serine proteases involved in inflammatory responses. For instance, it has been demonstrated that compounds with similar structures can prevent the activation of inflammatory pathways by blocking proteolytic enzymes .
  • Selectivity and Potency :
    • Structure-activity relationship (SAR) studies reveal that modifications to the aromatic rings and substituents can enhance selectivity for specific serine hydrolases. The presence of the nitrobenzyl group is particularly noted for increasing potency against certain targets .

Case Studies

  • Case Study on Inflammation :
    • A study investigated the effects of a related sulfonyl fluoride compound on macrophage activation. Results showed a significant reduction in pro-inflammatory cytokine production when treated with the inhibitor, indicating its potential as an anti-inflammatory agent .
  • Cancer Research :
    • In cancer cell lines, similar compounds have been reported to induce apoptosis through the inhibition of specific serine proteases that regulate cell survival pathways. The application of 2-methyl-4-(3-(4-nitrobenzyl)ureido)benzene-1-sulfonyl fluoride in this context could provide insights into targeted cancer therapies .

Data Table: Biological Activity Summary

Biological ActivityMechanismReference
NADPH Oxidase InhibitionPrevents ROS generation
Serine Protease InhibitionBlocks inflammatory pathways
Induction of ApoptosisTargets survival pathways

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